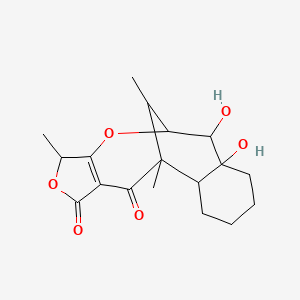

Dihydrotetrodecamycin

Übersicht

Beschreibung

Dihydrotetrodecamycin is an antibiotic compound isolated from the fermentation broth of the bacterium Streptomyces nashvillensis MJ885-mF8. It exhibits significant antimicrobial activity, particularly against Pasteurella piscicida species, with a minimum inhibitory concentration (MIC) of 50 mg/mL . This compound is part of the larger family of tetrodecamycin antibiotics, known for their potent antibacterial properties.

Wissenschaftliche Forschungsanwendungen

Dihydrotetrodecamycin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung zur Untersuchung der Antibiotikasynthese und -modifikation verwendet.

Biologie: Untersucht wegen seiner antibakteriellen Eigenschaften und Wirkmechanismen gegen verschiedene Krankheitserreger.

Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung von bakteriellen Infektionen, insbesondere durch Spezies verursachte.

Industrie: Eingesetzt bei der Entwicklung neuer Antibiotika und als Referenzstandard in antimikrobiellen Assays

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die Hemmung der bakteriellen Proteinsynthese. Es bindet an das bakterielle Ribosom und stört den Translationsprozess, was letztendlich zum Zelltod führt. Zu den molekularen Zielstrukturen gehören ribosomale RNA und zugehörige Proteine, wodurch die normale Funktion des Ribosoms gestört wird .

Ähnliche Verbindungen:

Tetrodecamycin: Ein weiteres Antibiotikum aus derselben Familie mit ähnlichen, aber unterschiedlichen antimikrobiellen Eigenschaften.

13-Deoxytetrodecamycin: Ein Derivat mit geringfügigen strukturellen Unterschieden, die seine Bioaktivität beeinflussen.

Einzigartigkeit: this compound zeichnet sich durch seine spezifische Aktivität gegen Pasteurella piscicida-Spezies und seine relativ einfache Isolierung aus Fermentationsprozessen aus. Seine einzigartige Struktur und seine starken antibakteriellen Eigenschaften machen es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of dihydrotetrodecamycin involves the fermentation of Streptomyces nashvillensis MJ885-mF8. The fermentation broth is subjected to various extraction and purification processes to isolate the compound. Specific details on the synthetic routes and reaction conditions are often proprietary and detailed in specialized scientific literature .

Industrial Production Methods: Industrial production of this compound typically follows large-scale fermentation processes. The bacterium Streptomyces nashvillensis is cultured in bioreactors under controlled conditions to maximize yield. Post-fermentation, the broth undergoes filtration, solvent extraction, and chromatographic techniques to purify this compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dihydrotetrodecamycin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann die in der Molekül vorhandenen Hydroxylgruppen modifizieren.

Reduktion: Reduktionsreaktionen können die Ketongruppen in der Verbindung verändern.

Substitution: Substitutionsreaktionen können an den Hydroxyl- oder Methoxygruppen stattfinden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) in sauren Bedingungen.

Reduktion: Reagenzien wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄).

Substitution: Bedingungen, die Nucleophile wie Halogenide oder Amine in Gegenwart von Katalysatoren beinhalten.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole aus Ketonen erzeugen kann .

Wirkmechanismus

The mechanism of action of dihydrotetrodecamycin involves inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, interfering with the translation process and ultimately leading to cell death. The molecular targets include ribosomal RNA and associated proteins, disrupting the normal function of the ribosome .

Vergleich Mit ähnlichen Verbindungen

Tetrodecamycin: Another antibiotic from the same family, with similar but distinct antimicrobial properties.

13-Deoxytetrodecamycin: A derivative with slight structural differences, affecting its bioactivity.

W5.9: A novel molecule produced through the same biosynthetic pathway, with unique bioactivities.

Uniqueness: Dihydrotetrodecamycin stands out due to its specific activity against Pasteurella piscicida species and its relatively straightforward isolation from fermentation processes. Its unique structure and potent antibacterial properties make it a valuable compound for research and potential therapeutic applications .

Eigenschaften

IUPAC Name |

7,8-dihydroxy-1,12,17-trimethyl-10,13-dioxatetracyclo[7.7.1.02,7.011,15]heptadec-11(15)-ene-14,16-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O6/c1-8-12-15(20)18(22)7-5-4-6-10(18)17(8,3)14(19)11-13(24-12)9(2)23-16(11)21/h8-10,12,15,20,22H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVGVJGZMKQXJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C3(CCCCC3C1(C(=O)C4=C(O2)C(OC4=O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90937194 | |

| Record name | 6,6a-Dihydroxy-3,11,13-trimethyl-6,6a,7,8,9,10,10a,11-octahydro-5,11-methanofuro[3,4-d][3]benzoxonine-1,12(3H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166403-10-7 | |

| Record name | Dihydrotetrodecamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166403107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,6a-Dihydroxy-3,11,13-trimethyl-6,6a,7,8,9,10,10a,11-octahydro-5,11-methanofuro[3,4-d][3]benzoxonine-1,12(3H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural differences between tetrodecamycin and dihydrotetrodecamycin?

A1: this compound is a derivative of tetrodecamycin. The key difference lies in the presence of a double bond in tetrodecamycin which is reduced to a single bond in this compound. This structural change is confirmed through catalytic hydrogenation of tetrodecamycin, yielding this compound []. The relative stereochemistry of this compound has been elucidated using X-ray crystallography [].

Q2: Are there any insights into the biosynthesis of this compound?

A3: While the exact biosynthetic pathway of this compound hasn't been fully elucidated, research suggests it's likely produced as a derivative of tetrodecamycin within the producing organism, Streptomyces nashvillensis MJ885-mF8 [, ]. This is supported by the identification of the biosynthetic gene cluster responsible for tetrodecamycin production in related Streptomyces species, suggesting a shared biosynthetic pathway for these compounds [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-diethoxyphenyl)ethyl]-1-[6-(4-morpholinyl)-3-pyridazinyl]-4-piperidinecarboxamide](/img/structure/B1226906.png)

![2-[4-Methoxy-3-(4-morpholinylmethyl)phenyl]-3-(phenylmethyl)-1,2-dihydroquinazolin-4-one](/img/structure/B1226912.png)

![2-(4-ethoxyphenyl)-N-[3-(1-imidazolyl)propyl]-4-quinolinecarboxamide](/img/structure/B1226915.png)

![5-[(6-Nitro-1,3-benzodioxol-5-yl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1226918.png)

![N-[3-(1-imidazolyl)propyl]-2-phenyl-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1226919.png)

![1-CYCLOHEXYL-3-{[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}THIOUREA](/img/structure/B1226920.png)

![N-(2,3-dihydro-1H-inden-5-yl)-5,7-dimethyl-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1226923.png)

![3-[(7R,8S)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoic acid](/img/structure/B1226925.png)